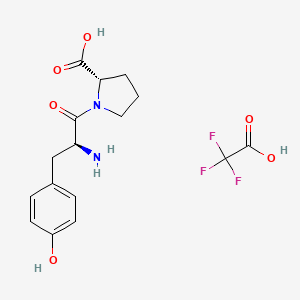

TYR-PRO TFA Salt

Descripción

Structure

3D Structure of Parent

Propiedades

Número CAS |

51871-48-8 |

|---|---|

Fórmula molecular |

C16H19F3N2O6 |

Peso molecular |

392.33 g/mol |

Nombre IUPAC |

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C14H18N2O4.C2HF3O2/c15-11(8-9-3-5-10(17)6-4-9)13(18)16-7-1-2-12(16)14(19)20;3-2(4,5)1(6)7/h3-6,11-12,17H,1-2,7-8,15H2,(H,19,20);(H,6,7)/t11-,12-;/m0./s1 |

Clave InChI |

AJBCCKNIUICQSQ-FXMYHANSSA-N |

SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)O.C(=O)(C(F)(F)F)O |

SMILES isomérico |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)O.C(=O)(C(F)(F)F)O |

SMILES canónico |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)O.C(=O)(C(F)(F)F)O |

Secuencia |

YP |

Origen del producto |

United States |

Advanced Analytical Characterization of Tyr Pro Tfa Salt and Peptidic Systems

Spectroscopic Techniques for Structural Elucidation

The precise structural characterization of peptidic systems such as TYR-PRO TFA salt is fundamental to understanding their chemical behavior and potential biological activity. A suite of advanced spectroscopic techniques is employed for this purpose, with Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy being particularly powerful in providing detailed insights into conformation, purity, and molecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the atomic-level investigation of peptide structure and dynamics in solution. nih.gov It provides a wealth of information on the local chemical environment of individual atoms, enabling detailed conformational analysis.

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is instrumental in determining the three-dimensional structure of peptides and assessing the purity of the sample. nih.gov The chemical shift of each proton is highly sensitive to its electronic environment, which is in turn dictated by the peptide's conformation. Analysis of coupling constants, particularly the vicinal coupling constant ³J(HN,Hα), can provide quantitative information on the backbone dihedral angle φ. mdpi.com

In peptides containing proline, such as TYR-PRO, the cis-trans isomerization of the X-Pro peptide bond is a key conformational feature. researchgate.net ¹H-NMR is uniquely capable of characterizing and quantifying the co-existing cis and trans isomers. nih.gov The chemical shifts of the α-protons of both the proline and the preceding tyrosine residue are particularly sensitive to this isomerization.

For purity assessment, ¹H-NMR allows for the detection of residual solvents, reagents from synthesis, and other peptidic or non-peptidic impurities. The integration of signals corresponding to the peptide and any impurities can provide a quantitative measure of purity.

Table 1: Representative ¹H-NMR Chemical Shifts (ppm) for the Tyr and Pro Residues in a Proline-Containing Peptide (H-Trp-Pro-Tyr-OH in D₂O) nih.gov

| Proton | Tyrosine (Tyr) Residue | Proline (Pro) Residue |

|---|---|---|

| α-H | ~4.5 - 4.7 | ~4.3 - 4.5 |

| β-H | ~2.9 - 3.1 | ~1.9 - 2.2 |

| γ-H | - | ~1.8 - 2.0 |

| δ-H | - | ~3.5 - 3.8 |

| Aromatic (ε-H) | ~6.8 - 7.2 | - |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) spectroscopy is a highly sensitive and specific technique for detecting and characterizing the interactions of trifluoroacetic acid (TFA) with peptides. biopharma-asia.com Since fluorine is not naturally present in most biological molecules, ¹⁹F-NMR offers a background-free window for observing the TFA counterion. The ¹⁹F chemical shift of the trifluoroacetate (B77799) anion (TFA⁻) is sensitive to its immediate molecular environment, including its proximity to the peptide and the nature of the interaction (e.g., ion-pairing with charged groups). researchgate.net

The presence of TFA as a counterion can influence the peptide's conformation and its aggregation state. nih.gov ¹⁹F-NMR can be used to quantify the amount of residual TFA in a peptide sample, a critical quality control parameter. andreas-brinkmann.net The chemical shift of the TFA signal can provide insights into whether the counterion is freely tumbling in solution or is closely associated with the peptide. A significant change in the ¹⁹F chemical shift upon binding to the peptide is indicative of a specific interaction.

Table 2: General ¹⁹F-NMR Chemical Shift Information for Trifluoroacetyl (TFA) Groups

| Parameter | Typical Value / Observation | Reference |

|---|---|---|

| Chemical Shift Range | -67 to -85 ppm (relative to CFCl₃) | researchgate.net |

| Reference Compound | Trifluoroacetic acid (TFA) often used as a reference | nih.gov |

| Factors Influencing Chemical Shift | Solvent polarity, concentration, electronic environment, substrate topology | researchgate.net |

| Observation in Peptide Samples | A sharp signal is typically observed for the CF₃ group of the TFA counterion. | biopharma-asia.com |

UV-VIS and Fluorescence Spectroscopy for Aggregation Studies

UV-Vis and fluorescence spectroscopy are powerful, non-destructive techniques used to study the aggregation behavior of peptides and proteins in solution. nih.gov For this compound, these methods are particularly informative due to the intrinsic spectroscopic properties of the tyrosine residue.

UV-Vis Spectroscopy

The aromatic side chain of tyrosine exhibits a characteristic UV absorbance maximum at approximately 276 nm. nih.govnih.gov In a monomeric state in aqueous solution, the absorbance of this compound is expected to follow the Beer-Lambert law, where absorbance is directly proportional to the concentration. However, upon aggregation, light scattering can occur, leading to an apparent increase in absorbance across the spectrum, particularly at wavelengths outside the normal absorbance range of the peptide (e.g., >320 nm). eventscribe.netthermofisher.com This scattering phenomenon can be used to monitor the kinetics of aggregation.

Another indicator of aggregation involving tyrosine is the formation of dityrosine cross-links, which can be induced by factors such as UV exposure. This results in the appearance of a new absorbance peak around 320 nm. nih.gov

Illustrative Data for Aggregation Monitoring:

| Condition | Wavelength (nm) | Absorbance | Interpretation |

| Monomeric TYR-PRO | 276 | 0.5 | Characteristic absorbance of Tyrosine |

| Aggregated TYR-PRO | 350 | 0.2 | Increased scattering due to aggregation |

| Oxidized TYR-PRO | 320 | 0.1 | Potential dityrosine cross-linking |

Fluorescence Spectroscopy

Fluorescence spectroscopy offers higher sensitivity for studying the microenvironment of the tyrosine residue. Tyrosine fluoresces when excited at around 275 nm, with an emission maximum that is sensitive to its environment. In an aqueous solution, the emission maximum is typically around 303-305 nm.

When this compound aggregates, the tyrosine residue may become buried in a more hydrophobic environment within the aggregate structure. This change in polarity can lead to a blue shift (a shift to a shorter wavelength) in the fluorescence emission maximum. researchgate.net Additionally, the fluorescence intensity may either increase or decrease depending on the specific quenching effects within the aggregate. Monitoring these changes over time can provide insights into the aggregation process. For instance, a study on the aggregation of the pentapeptide Tyr-Pro-Gly-Asp-Val in aqueous solution provided evidence for micelle formation through fluorescence techniques. researchgate.net

Expected Fluorescence Emission Changes upon Aggregation:

| State of TYR-PRO | Excitation Wavelength (nm) | Emission Maximum (nm) | Rationale for Shift |

| Monomeric (Aqueous) | 275 | ~305 | Tyrosine exposed to polar solvent |

| Aggregated | 275 | <305 (Blue Shift) | Tyrosine in a more hydrophobic environment |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is the preferred method for analyzing the secondary structure of peptides and proteins in solution. springernature.com This technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The peptide backbone, when arranged in regular secondary structures like α-helices, β-sheets, or β-turns, produces a characteristic CD spectrum in the far-UV region (190-250 nm). springernature.comcreative-proteomics.com

For a short dipeptide like TYR-PRO, it is unlikely to form stable α-helices or β-sheets on its own. However, the presence of proline can induce turns. The CD spectrum of this compound in an aqueous solution would likely be dominated by a signal characteristic of a random coil or an unordered structure. researchgate.net A typical random coil spectrum features a strong negative band near 195-200 nm. nih.gov

If TYR-PRO were to adopt a specific conformation, such as a polyproline II (PPII) helix or a β-turn, the CD spectrum would change accordingly. A PPII helix, for instance, is characterized by a strong negative band around 206 nm and a positive band around 228 nm. The presence of β-turns can be indicated by various spectral features depending on the type of turn.

Environmental conditions, such as the solvent, can significantly influence the conformation. For example, solvents like trifluoroethanol are known to induce helical structures in peptides that might otherwise be unstructured in water. springernature.com

Illustrative CD Spectra for Possible Conformations:

| Secondary Structure | Positive Maxima (nm) | Negative Maxima (nm) |

| Random Coil | ~212 | ~198 |

| β-Sheet | ~195 | ~218 |

| α-Helix | ~192 | ~208, ~222 |

| Polyproline II Helix | ~228 | ~206 |

Chromatographic and Mass Spectrometric Methodologies

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Identity

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for assessing the purity and confirming the identity of synthetic peptides like this compound. harvardapparatus.com The separation is based on the hydrophobic interaction of the peptide with a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase.

For the analysis of TYR-PRO, a gradient elution is typically employed, where the concentration of an organic solvent (like acetonitrile) in the mobile phase is gradually increased. Trifluoroacetic acid (TFA) is a common mobile phase additive (usually at 0.1%) that acts as an ion-pairing agent, improving peak shape and resolution. peptide.comhplc.eu

The identity of the peptide is confirmed by comparing its retention time with that of a known reference standard. Purity is determined by integrating the area of the main peptide peak and expressing it as a percentage of the total area of all peaks in the chromatogram. peptide.com Detection is typically performed using a UV detector at a wavelength of 220 nm, where the peptide bond absorbs strongly. creative-proteomics.com

Example RP-HPLC Method for this compound Analysis:

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile (B52724) |

| Gradient | 5% to 70% B over 45 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 20 µL |

| Sample Conc. | 1 mg/mL in Mobile Phase A |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Characterization and Post-Translational Modifications

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is a powerful tool for the definitive identification of peptides and the characterization of any modifications. An LC system, often with conditions similar to those used for RP-HPLC, separates the peptide from impurities before it enters the mass spectrometer.

In the mass spectrometer, the peptide is ionized, typically by electrospray ionization (ESI). An initial full scan MS analysis confirms the molecular weight of the TYR-PRO dipeptide. For TYR-PRO (C14H18N2O4), the expected monoisotopic mass is 278.1267 Da. The protonated molecule [M+H]+ would be observed at an m/z of 279.1345.

For unequivocal sequence confirmation, tandem mass spectrometry (MS/MS) is performed. The [M+H]+ ion is selected and fragmented, usually by collision-induced dissociation (CID). The fragmentation typically occurs at the peptide bonds, producing a series of b- and y-ions. youtube.com The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the sequence to be read directly from the spectrum.

Expected MS/MS Fragmentation for TYR-PRO [M+H]+:

| Fragment Ion | Sequence | Calculated m/z |

| b1 | Tyr | 164.07 |

| y1 | Pro | 116.07 |

This technique is also highly effective for identifying post-translational modifications (PTMs), such as oxidation of the tyrosine residue (+16 Da), which would result in a mass shift of the parent ion and the corresponding fragment ions.

Ion Chromatography for Quantification of Residual Anions (TFA, Acetate (B1210297), Fluoride)

Trifluoroacetic acid (TFA) is used extensively during solid-phase peptide synthesis and purification. peptide.comthermofisher.com Since residual TFA can be toxic and interfere with biological assays, its quantification is a critical quality control step. nih.govresearchgate.net Ion chromatography (IC) with suppressed conductivity detection is a sensitive and reliable method for this purpose. thermofisher.com

In a typical IC method, the peptide sample is dissolved in deionized water and injected into the system. An anion-exchange column separates TFA from the peptide itself and other potential anions like chloride, acetate, and fluoride. thermofisher.comlcms.cz A hydroxide eluent is often used to perform the separation. nih.govresearchgate.net

Quantification is achieved by comparing the peak area of TFA in the sample to a calibration curve generated from standards of known TFA concentration. lcms.cz Method detection limits are typically in the low ng/mL range, allowing for precise measurement of residual TFA. nih.govresearchgate.net

Typical IC Method Parameters for TFA Quantification:

| Parameter | Condition |

| Column | High-capacity anion-exchange (e.g., IonPac AS18) |

| Eluent | Potassium Hydroxide (KOH) gradient |

| Detection | Suppressed Conductivity |

| Flow Rate | 1.0 mL/min |

| Sample Prep | Dissolution in deionized water |

Illustrative Results for TFA Content in a Peptide Sample:

| Sample | TFA Peak Area | Calculated TFA (ng/mL) | TFA (% by weight) |

| Standard 1 (100 ng/mL) | 50,000 | 100 | N/A |

| Standard 2 (300 ng/mL) | 150,000 | 300 | N/A |

| TYR-PRO Sample (1 mg/mL) | 75,000 | 150 | 0.015% |

Biophysical Characterization Techniques

(Content for this section was not requested)

Dynamic Light Scattering (DLS) for Particle Size and Aggregation

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely used for determining the size distribution of small particles and molecules in a solution. nih.gov The method is based on the principle of Brownian motion, where smaller particles move more rapidly in a liquid than larger ones. nih.govmdpi.com By illuminating the sample with a laser and analyzing the time-dependent fluctuations in the scattered light intensity, one can calculate the translational diffusion coefficient of the particles, which is then used to determine their hydrodynamic radius (R_h) via the Stokes-Einstein equation. mdpi.com

In the context of peptidic systems like this compound, DLS is an invaluable tool for monitoring the onset and progression of aggregation. chemrxiv.org Measurements can be performed as a function of various parameters, including peptide concentration, temperature, pH, and time, to understand the conditions that favor self-assembly. dntb.gov.ua The primary outputs of a DLS measurement are the Z-average diameter, which is an intensity-weighted mean hydrodynamic size, and the Polydispersity Index (PDI), a dimensionless measure of the broadness of the size distribution. A low PDI (e.g., <0.1) indicates a monodisperse sample of uniformly sized particles, whereas a high PDI suggests a polydisperse sample with multiple particle sizes, often indicative of aggregation. chemrxiv.org

While DLS is highly sensitive to the presence of even small quantities of large aggregates due to the scattered light intensity being proportional to the sixth power of the particle radius, this can sometimes be a disadvantage when trying to size small monomers in the presence of larger species. nih.govnih.gov Therefore, it is often used as an orthogonal technique alongside methods like Size Exclusion Chromatography (SEC) for a more complete picture of aggregation states. chemrxiv.org

The following table illustrates hypothetical DLS data for a dipeptide system, demonstrating the effect of increasing concentration on particle size and polydispersity, which is indicative of aggregation.

| Sample | Concentration (mg/mL) | Z-Average Diameter (nm) | Polydispersity Index (PDI) |

|---|---|---|---|

| Dipeptide Solution | 0.5 | 1.2 | 0.15 |

| Dipeptide Solution | 1.0 | 5.8 | 0.28 |

| Dipeptide Solution | 2.5 | 55.4 | 0.45 |

| Dipeptide Solution | 5.0 | 210.7 | 0.62 |

Electron Microscopy (EM) and Atomic Force Microscopy (AFM) for Aggregate Morphology

While DLS provides information about the size of aggregates in solution, it does not reveal their shape or structure. For this, high-resolution imaging techniques such as Electron Microscopy (EM) and Atomic Force Microscopy (AFM) are employed. nih.gov These methods allow for the direct visualization of the morphology of self-assembled peptide nanostructures on a surface. nih.gov

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) use electron beams to generate high-resolution images. TEM provides two-dimensional projections of the sample, revealing internal structure, while SEM images the surface topography. These techniques are powerful for identifying various aggregate morphologies, such as amorphous clusters, protofibrils, and mature fibrils. nih.gov For instance, studies on the self-assembly of the amino acid Tyrosine have used TEM and SEM to observe the formation of nanoribbons, branched structures, and fern-like arrangements depending on the experimental conditions. nih.gov

Atomic Force Microscopy (AFM) is another powerful surface imaging technique that reconstructs a three-dimensional topography by scanning a sharp probe over the sample. nih.gov A key advantage of AFM is its ability to operate in both air and liquid environments, allowing for the study of biological samples under near-physiological conditions without the need for staining or fixation. nih.gov AFM can provide quantitative data on the dimensions of aggregates, such as their height, width, and periodicity. researchgate.net Research on the aggregation of the amino acid Proline has utilized AFM to show a transition from globular structures at low concentrations to tape-like structures at higher concentrations. chemrxiv.org

The table below summarizes representative findings on the morphology of aggregates formed by the constituent amino acids of Tyr-Pro, as characterized by microscopy techniques.

| Molecule | Technique | Observed Morphology | Reported Dimensions |

|---|---|---|---|

| L-Tyrosine | SEM, TEM, AFM | Nanoribbons, branched and fern-like structures | Not specified |

| L-Proline | AFM, SEM | Globular structures changing to tape-like structures | Not specified |

| α-Synuclein (example peptide) | AFM | Fibrils and ribbon-like structures | Fibril height: ~7.7-8.5 nm |

| Amyloid β (1-40) (example peptide) | AFM | Protofibrils and mature fibrils | Protofibril diameter: ~3-8 nm |

Conductometry and pH Techniques for Micelle Formation Studies

Certain peptides, particularly those with an amphiphilic nature (possessing both hydrophobic and hydrophilic regions), can self-assemble into micellar structures in aqueous solution. Conductometry is a highly effective technique for studying this phenomenon by determining the Critical Micelle Concentration (CMC). The CMC is the specific concentration at which individual monomers begin to associate to form micelles, leading to a distinct change in the physicochemical properties of the solution.

The pH of the solution is a critical parameter in these studies, as it dictates the ionization state of the peptide's functional groups (e.g., the N-terminal amine, C-terminal carboxyl, and the phenolic hydroxyl group of Tyrosine). Changes in pH can alter the net charge of the peptide, influencing the electrostatic repulsion or attraction between monomers and thereby significantly affecting the CMC and the propensity for micelle formation. For example, studies on glutamic acid-based surfactants have shown that micelles form at lower concentrations at a pH where the headgroup charge is predominantly -1, compared to a pH where headgroups have mixed charges. nih.gov

The following table provides an illustrative dataset of how conductivity measurements can be used to determine the CMC for a hypothetical amphiphilic peptide.

| Peptide Concentration (mM) | Specific Conductivity (µS/cm) |

|---|---|

| 1.0 | 150 |

| 2.0 | 225 |

| 3.0 | 300 |

| 4.0 | 375 |

| 5.0 (CMC) | 450 |

| 6.0 | 485 |

| 7.0 | 520 |

| 8.0 | 555 |

Note: The plot of this data would show a distinct change in slope around the 5.0 mM concentration point, identifying the CMC.

Mechanistic Investigations of Tyr Pro and Tfa Counterion Interactions

Influence of Trifluoroacetate (B77799) Counterion on Peptide Conformation and Secondary Structure

The presence of counterions, such as trifluoroacetate, can significantly affect the secondary structure of peptides and proteins. genscript.com Studies have shown that the type of counterion can modulate the conformational equilibrium. For instance, in research on Pediocin PA-1, the TFA⁻ counterion was observed to cause a slight increase in helical structures compared to the chloride (Cl⁻) counterion. nih.gov While TFA is sometimes considered a chaotropic agent that destabilizes intramolecular interactions, its effects are complex and can be context-dependent. nih.govnih.gov The strong infrared absorbance of TFA around 1670 cm⁻¹ can also interfere with structural analysis by overlapping with the amide I band of peptides, complicating techniques like FTIR spectroscopy. genscript.comresearchgate.net

These charge-to-charge interactions involve the following specific groups:

Lysine (B10760008): The primary amino group (-NH₃⁺) on the side chain. sb-peptide.comnih.gov

Arginine: The guanidinium (B1211019) group on the side chain. nih.govmdpi.com

Histidine: The imidazole (B134444) ring, which is protonated at acidic to neutral pH. nih.govmdpi.com

The strength of this ion pairing is considerable, making the removal or exchange of TFA counterions a challenging process. sb-peptide.com Cationic lipids incorporating lysine or arginine head groups have been shown to have a higher zeta potential with TFA as the counterion compared to HCl, indicating a strong interaction. meddocsonline.org

| Amino Acid | Cationic Group | Nature of Interaction with TFA |

| Lysine | ε-amino group (-NH₃⁺) | Electrostatic ion pairing |

| Arginine | Guanidinium group | Electrostatic ion pairing, potential for hydrogen bonding |

| Histidine | Imidazolium group | Electrostatic ion pairing |

This table summarizes the primary electrostatic interactions between the trifluoroacetate counterion and the side chains of basic amino acids.

Hydrogen bonds are fundamental to the stabilization of peptide secondary structures like α-helices and β-sheets. The presence of different counterions can affect the hydrogen-bonding network and thereby alter the peptide's structure. genscript.com TFA, as a strong hydrogen bond acceptor, can compete with or disrupt the intramolecular hydrogen bonds that define a peptide's native conformation. acs.org In protein environments, proton transfer reactions and structural stability are highly dependent on intricate hydrogen-bond networks formed by polar or charged residues. royalsocietypublishing.org The introduction of an external ion like TFA can perturb these networks. Studies on peptide crystals have revealed the existence of complex bifurcated hydrogen bonds, where a single donor atom interacts with two acceptor atoms; the presence of a counterion can influence the strength and geometry of such networks. acs.org In some nonaqueous solvents, where the solvent's ability to form hydrogen bonds is reduced, the formation of inter-peptide hydrogen bonds becomes a more significant driving force for aggregation, an effect that can be modulated by counterions. acs.org

By altering peptide conformation and intermolecular forces, the TFA counterion can significantly modulate the kinetics of peptide self-association and aggregation. royalsocietypublishing.orgrsc.org The functionalization of peptides, for example through lipidation, is known to promote self-association, and this process is further influenced by the properties of the counterion. scispace.com The self-assembly process is governed by a delicate balance of hydrophobic, electrostatic, and hydrogen-bonding interactions, all of which can be affected by TFA. acs.org The net charge on a peptide, which is influenced by ion pairing with counterions, can dictate its self-association properties and the morphology of the resulting aggregates. ias.ac.in

The influence of TFA is particularly pronounced in the study of amyloidogenic peptides, such as the amyloid-β (Aβ) peptide associated with Alzheimer's disease. nih.gov Research has demonstrated a strong influence of TFA counterions on the physicochemical properties of synthetic Aβ. royalsocietypublishing.org The presence of TFA can alter the aggregation pathway, solubility, and the final structure of the amyloid fibrils formed. nih.govroyalsocietypublishing.org For instance, Aβ with a TFA counterion has been observed to form fibrils via an α-helical intermediate, a pathway not seen with the Cl⁻ counterion. nih.gov

Furthermore, pre-incubation of Aβ peptides in TFA has been shown to affect the resulting fibril characteristics. Longer pre-incubation times in TFA lead to the formation of fibrils with increased molecular weight and decreased flexibility. nih.gov This effect is so potent that pretreatment with TFA is a widely used laboratory method to disaggregate Aβ and obtain a monomeric, random-coil state, which is essential for ensuring reproducibility in fibrillation assays. researchgate.netpnas.org This highlights TFA's ability to break down existing aggregates and influence the subsequent nucleation and elongation phases of amyloid formation. tandfonline.com

While TFA is often considered a denaturant, its role in protein stability can be complex. In a comparative study on horse cytochrome c, TFA was found to induce extensive unfolding, characterized by a significant breakdown of both secondary and tertiary structures. nih.gov In contrast, trichloroacetic acid (TCA) was observed to stabilize a partially folded, native-like intermediate under similar conditions. nih.gov This suggests that the specific properties of the trifluoroacetate anion, compared to the trichloroacetate (B1195264) anion, favor denaturation over the stabilization of intermediates for this particular protein. nih.gov The stability of peptides and proteins is also critically dependent on other factors, such as the formation of disulfide bonds between cysteine residues, a process that relies on specific protection and deprotection chemistry during synthesis, where acids like TFA play a crucial role. researchgate.net

Modulation of Peptide Self-Association and Aggregation Kinetics

Impact of Trifluoroacetate on Liquid-Liquid Phase Separation (LLPS) of Peptides

Liquid-liquid phase separation (LLPS) is a process where a homogenous solution of biomolecules demixes into a dense, protein-rich phase and a dilute phase. This phenomenon is increasingly recognized as a key mechanism in cellular organization. Recent studies have shown that residual TFA from peptide synthesis can act as a potent modulator of peptide LLPS. nih.govacs.org

Research on a bioinspired peptide, GY23, revealed that even trace amounts of TFA significantly impact its LLPS behavior. acs.orgresearchgate.net The presence of TFA at a stoichiometry greater than 1:1 with the peptide was found to narrow the conditions under which LLPS could be observed, compared to when chloride (Cl⁻) was the counterion. acs.org As TFA was progressively removed and replaced with Cl⁻, the critical concentration for droplet formation decreased, and the pH range for LLPS expanded. nih.govresearchgate.net

Solid-state NMR studies suggest that this modulation is due to specific, direct interactions between TFA and the peptide. nih.govnih.gov Two distinct binding modes of TFA with phenylalanine residues were identified: a structured complex and a more dynamic one. acs.org Quantum chemistry modeling indicated that the structured complex may involve the intercalation of a TFA molecule between two stacked aromatic rings (such as those from Phenylalanine or Tyrosine), which could stabilize the condensed dense phase. nih.govacs.org This preferential localization of TFA to aromatic rings appears to be the primary mechanism for its modulation of LLPS, an effect not observed with counterions like chloride. nih.govacs.org

| Parameter | Observation with High TFA | Observation with Low/No TFA (Cl⁻) | Reference |

| LLPS Phase Boundary | Narrowed conditions (pH, concentration) for LLPS. | Expanded conditions for LLPS. | acs.org |

| Critical Concentration | Higher peptide concentration required for droplet formation. | Droplets form at lower peptide concentrations. | nih.gov |

| Interaction Mechanism | Specific interaction and intercalation with aromatic rings (Phe, Tyr). | Primarily general electrostatic screening. | nih.govacs.org |

| TFA:Peptide Stoichiometry | Ratios > 1:1 significantly alter LLPS. | Ratios < 0.7:1 have minimal impact. | nih.govacs.org |

This table summarizes the observed effects of the trifluoroacetate counterion on the liquid-liquid phase separation (LLPS) of the GY23 peptide.

TFA as a Modulator of Biocoacervation

Trifluoroacetic acid has been identified as a modulator of biocoacervation, a process of liquid-liquid phase separation (LLPS) crucial in forming biomolecular condensates. acs.orgntu.edu.sgresearchgate.net Although not classified as a typical Hofmeister reagent, which would have predictable salting-in or salting-out effects, TFA exerts specific and potent influences on peptide phase separation. researchgate.netnih.gov Studies on bio-inspired peptides rich in aromatic residues demonstrate that TFA can significantly alter the conditions under which LLPS occurs. acs.orgnih.gov Its presence can influence the formation of a condensed dense phase, a process that is also modulated by factors like pH and ionic strength. researchgate.netnih.gov The effects of TFA are markedly different from those of other counterions, such as chloride (Cl⁻) or acetate (B1210297) (OAc⁻), suggesting that its unique chemical properties, particularly the presence of three fluorine atoms, drive these specific interactions. acs.orgnih.gov

Specific Binding Modes of TFA with Aromatic Residues (e.g., Phenylalanine, Tyrosine)

The interaction between the TFA counterion and aromatic amino acid residues like Phenylalanine and Tyrosine is not uniform. Solid-state nuclear magnetic resonance (NMR) spectroscopy has revealed at least two dynamically distinct binding modes. ntu.edu.sgresearchgate.netnih.gov

A Structured, Ordered Complex : This mode involves a more rigid, ordered interaction where the TFA molecule is in close proximity to the aromatic ring. Quantum chemistry modeling suggests this stable complex may be formed by the intercalation of a single TFA molecule between two stacked aromatic rings (e.g., Phenylalanine or Tyrosine). researchgate.netntu.edu.sgresearchgate.netnih.gov This arrangement could contribute to stabilizing the condensed dense phase. ntu.edu.sgnih.gov

A Dynamic, Mobile Complex : In this mode, the interaction is more transient and less structured, with the TFA molecule tumbling isotropically. acs.org This mobile complex is in fast exchange with the solvent. nih.gov

The balance between these two binding states can be influenced by the concentration of TFA relative to the peptide. researchgate.net For instance, at higher TFA concentrations, interactions with amide protons may be more prominent, while lower concentrations may favor interactions with aromatic protons. researchgate.netnih.gov These specific interactions highlight the ability of TFA to directly influence the local environment and conformation of peptides containing aromatic residues like the Tyrosine in TYR-PRO TFA Salt. nih.gov

Modulation of Phase Transition Diagrams and Droplet Formation

The presence and concentration of TFA have a direct impact on the phase transition diagrams of peptides undergoing LLPS. Research on model peptides shows that a high TFA-to-peptide stoichiometric ratio (e.g., greater than 1:1) can significantly narrow the conditions under which phase separation is observed, compared to when chloride is the counterion. acs.orgresearchgate.netnih.gov

As TFA is progressively removed and replaced with an ion like chloride, the critical concentration for droplet formation shifts to lower peptide concentrations, and the pH boundary for LLPS expands. acs.orgnih.gov Furthermore, TFA affects the nature of the droplets formed. Dynamic Light Scattering (DLS) analyses have shown that in the presence of TFA, smaller populations of droplets can appear alongside the main fraction, indicating a change in the balance of interactions governing droplet assembly. acs.orgnih.gov This modulatory effect underscores the importance of controlling or accounting for TFA content in studies of peptide aggregation and phase separation.

Table 1: Effect of Counterion and TFA:Peptide Ratio on Liquid-Liquid Phase Separation (LLPS) Data extrapolated from studies on the GY23 model peptide. acs.orgresearchgate.netnih.gov

Condition Observation Impact on Phase Diagram High TFA:Peptide Ratio (~9:1) LLPS occurs within a narrow range of pH and peptide concentration. Multiple droplet size populations observed. Constricted phase separation window. Low TFA:Peptide Ratio (~0.7:1) Phase separation behavior is less significantly impacted. Broader phase separation window compared to high TFA ratio. Complete TFA Removal (Replaced by Cl⁻) Droplets form at lower peptide concentrations and over a wider pH range. Expanded phase separation window.

Theoretical and Computational Studies of Peptide-TFA Interactions

To complement experimental findings, theoretical and computational methods provide a molecular-level understanding of the forces and structures governing the interaction between peptides and TFA counterions.

Molecular Dynamics (MD) Simulations of Counterion-Peptide Interactions

Molecular dynamics (MD) simulations are a powerful tool for investigating the physical movements and interactions of atoms and molecules over time. For the this compound system, MD simulations can model the dynamic behavior of the peptide and its counterion in a solvated environment. nih.govunich.it These simulations can elucidate how TFA ions distribute around the peptide, the stability of specific ion-pairing interactions with charged groups (like the N-terminus), and the influence of the counterion on the peptide's conformational flexibility, including the puckering of the proline ring and the orientation of the tyrosine side chain. nih.govresearchgate.net By running simulations under various conditions (e.g., different temperatures and concentrations), researchers can predict how these factors influence the stability of the peptide-TFA complex and its tendency to self-associate. sustech.edu.cn

Quantum Chemistry Modeling of TFA Binding

Quantum chemistry calculations are essential for interpreting experimental data and providing a precise model of molecular interactions. ntu.edu.sg In the context of TFA-peptide interactions, quantum chemistry modeling has been successfully used to explain the different ¹⁹F NMR chemical shifts observed for TFA in its structured and dynamic binding modes with aromatic residues. ntu.edu.sgresearchgate.netnih.gov By calculating the expected NMR parameters for different molecular configurations, researchers can validate structural hypotheses. researchgate.net For example, modeling confirmed that the intercalation of a TFA molecule between two stacked aromatic rings is a plausible configuration for the observed structured complex. ntu.edu.sgresearchgate.netnih.gov These models can also predict how the orientation of the TFA molecule influences the geometry of the interacting aromatic side chains, thereby modulating LLPS processes. nih.gov

DFT Methods for Interaction Energy and Equilibrium Energies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for calculating the interaction energies and equilibrium geometries of molecular complexes like the this compound. science.govnih.gov DFT methods can dissect the total interaction energy into distinct physical components, such as electrostatic, exchange-correlation, and steric effects. nih.gov This allows for a detailed understanding of the fundamental forces driving the association between the peptide and the counterion. Studies on similar systems have shown that exchange-correlation effects can be predominant in governing molecular stability, with electrostatic potential also playing a crucial, albeit smaller, role. nih.gov By applying DFT, one can predict the strength of the binding between TFA and specific sites on the TYR-PRO peptide, providing quantitative insights that complement both experimental and MD simulation findings. science.govbiorxiv.org

Biochemical and Cell Based Research Applications of Tyr Pro and Tfa Salt Context

Tyr-Pro as a Signaling Dipeptide

Recent research has illuminated the role of Tyr-Pro as a signaling molecule with the potential to influence cellular function, particularly in the context of metabolic and neurological processes.

Adiponectin Receptor 1 (AdipoR1) Agonism and Downstream Signaling (AMPK, ERK 1/2)

Tyr-Pro has been identified as an agonist for the Adiponectin Receptor 1 (AdipoR1). researchgate.netnih.govacs.orgacs.orgnih.gov This interaction triggers downstream signaling cascades that are crucial for cellular energy homeostasis.

AMPK Activation: Upon binding to AdipoR1, Tyr-Pro stimulates the phosphorylation and activation of AMP-activated protein kinase (AMPK). researchgate.netacs.orgnih.gov AMPK is a central regulator of metabolism, and its activation by Tyr-Pro has been observed in various cell types, including skeletal muscle cells and neuronal cells. researchgate.netacs.org In skeletal muscle, this activation is linked to improved glucose uptake. acs.orgnih.gov

ERK 1/2 Signaling: The signaling cascade initiated by Tyr-Pro also involves the extracellular signal-regulated kinase 1/2 (ERK 1/2) pathway. nih.govacs.org Studies have shown that Tyr-Pro can induce the activation of ERK 1/2 in neuronal cells, a process that is also mediated by AdipoR1. nih.govacs.org The interplay between AMPK and ERK signaling pathways is complex, with some studies suggesting a potential for AMPK to modulate ERK activity. nih.govplos.orgresearchgate.net

The agonistic action of Tyr-Pro on AdipoR1 and the subsequent activation of AMPK and ERK 1/2 pathways are summarized in the table below.

| Cell Line | Effect of Tyr-Pro | Downstream Signaling Pathway | Reference |

| L6 myotubes | AdipoR1 agonist, promotes glucose uptake | AMPK activation, Glut4 translocation | researchgate.net |

| NE-4C nerve cells | Stimulates acetylcholine (B1216132) secretion | AdipoR1-induced AMPK activation | researchgate.netnih.gov |

| Spontaneously Diabetic Torii (SDT) rats (in vivo) | Improved glucose intolerance, enhanced insulin (B600854) secretion | AdipoR1-mediated AMPK activation | acs.orgnih.gov |

| NE-4C nerve cells | Promoted ChAT expression | Activations of AMPK and ERK 1/2 | nih.govacs.org |

Stimulation of Acetylcholine Nervous System in Neural Cell Lines (e.g., NE-4C cells)

Tyr-Pro has demonstrated a stimulatory effect on the acetylcholine nervous system, particularly in neural cell lines like NE-4C. researchgate.netnih.govacs.org This suggests a potential role for the dipeptide in modulating cholinergic neurotransmission, which is critical for cognitive functions such as learning and memory. researchgate.net

Research indicates that Tyr-Pro induces the production of acetylcholine (ACh) in a concentration-dependent manner in NE-4C cells. nih.govacs.org This effect is mediated through its interaction with AdipoR1. nih.govacs.org Knockdown of AdipoR1 in these cells has been shown to reduce the ACh-activating effects of Tyr-Pro. acs.org

Impact on Choline (B1196258) Acetyltransferase (ChAT) Expression

The stimulatory effect of Tyr-Pro on the acetylcholine system is linked to its ability to upregulate the expression of choline acetyltransferase (ChAT). researchgate.netnih.govacs.org ChAT is the enzyme responsible for synthesizing acetylcholine from choline and acetyl-CoA.

Studies in NE-4C nerve cells have shown that Tyr-Pro promotes the expression of ChAT. nih.govacs.org This effect is also dependent on AdipoR1 signaling, as knocking down the receptor diminishes the Tyr-Pro-induced increase in ChAT expression. nih.govacs.org This indicates that Tyr-Pro may act as an accelerator of acetylcholine production in nerve cells by enhancing the expression of its synthesizing enzyme. nih.gov

Role of Tyr-Pro Sequences within Larger Peptides in Enzyme Assays

The Tyr-Pro motif is a recognized cleavage site for certain proteases and is therefore incorporated into synthetic peptide substrates used in enzyme assays.

Substrate Activity in Protease Research

Peptides containing the Tyr-Pro sequence are frequently used as substrates to study the activity of various proteases, most notably HIV-1 protease. pnas.orgnih.govasm.org The cleavage of the peptide bond between tyrosine and proline serves as a marker for enzyme activity.

For instance, the substrate H-Val-Ser-Gln-Asn-Tyr-Pro-Ile-Val-OH, which mimics a natural cleavage site in the HIV gag polyprotein, has been used to determine the kinetic parameters of recombinant HIV-1 protease. nih.gov In such assays, the rate of substrate hydrolysis is measured to quantify the enzyme's catalytic efficiency.

Enzyme Kinetics and Mechanism Elucidation

The use of Tyr-Pro-containing substrates is instrumental in elucidating the kinetic parameters and reaction mechanisms of proteases.

Kinetic Parameters: By measuring the initial rates of hydrolysis of a Tyr-Pro substrate at various concentrations, key kinetic constants such as the Michaelis constant (KM) and the maximum velocity (Vmax) can be determined. nih.gov For example, with the substrate H-Val-Ser-Gln-Asn-Tyr-Pro-Ile-Val-OH, a KM of 2.0 +/- 0.3 mM and a Vmax of 1.3 +/- 0.2 µmol/(min·mg) were determined for HIV-1 protease at pH 5.5. nih.gov

Inhibitor Studies: These substrates are also crucial for evaluating the potency and mechanism of enzyme inhibitors. nih.gov The inhibition constant (KI) of various compounds can be determined by measuring their effect on the rate of substrate cleavage. For example, substrate analogues where the Tyr-Pro dipeptide was replaced were shown to be competitive inhibitors of HIV-1 protease. nih.gov

The table below summarizes the use of a Tyr-Pro containing peptide in enzyme kinetic studies.

| Enzyme | Substrate | Kinetic Parameters | Inhibitor Studied | Reference |

| HIV-1 Protease | H-Val-Ser-Gln-Asn-Tyr-Pro-Ile-Val-OH | KM: 2.0 +/- 0.3 mM, Vmax: 1.3 +/- 0.2 µmol/(min·mg) | Pepstatin and substrate analogues | nih.gov |

| HIV-1 Protease (Subtypes A and C) | Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg | kcat: 7-9 sec-1 | Indinavir, ritonavir, saquinavir, nelfinavir | pnas.org |

Peptide-Based Therapeutics Targeting Biological Pathways

The Tyr-Pro (Tyrosine-Proline) sequence is a structural component of various biologically active peptides and has been investigated for its potential therapeutic applications. It is found within endogenous opioid peptides, hormones, and neuropeptides, suggesting its importance in biological regulation. mdpi.com For instance, Tyr-Pro is a constituent of endomorphin-2 (Tyr-Pro-Phe-Phe-NH2), a neuropeptide that exhibits high affinity and selectivity for the µ-opioid receptor, playing a role in pain modulation. nih.gov Analogues of endomorphin-2, where other amino acids are substituted, have been synthesized to study their structure-activity relationships, highlighting the significance of the Tyr-Pro motif. nih.govnih.gov

The therapeutic potential of peptides containing the Tyr-Pro sequence extends to other areas as well. For example, the melanocyte-inhibiting factor-1 (MIF-1) family of peptides, which includes Tyr-Pro-Leu-Gly-NH2, has been studied for its potential antidepressant effects. psychiatryonline.org Furthermore, peptides incorporating Tyr and Pro residues have been developed as probes for targeting denatured collagen, which is relevant for diagnosing diseases involving collagen degradation. acs.org The synthesis of novel dipeptide-heterocycle hybrids containing Tyr-Pro and other amino acids has also shown promising antimicrobial and antifungal activities. semanticscholar.org

Implications of Trifluoroacetate (B77799) Counterions in Biological Assays

Trifluoroacetic acid (TFA) is frequently used in the solid-phase synthesis and purification of peptides, resulting in the final product being a TFA salt. genscript.commdpi.com While often considered an inert counterion, residual TFA can have significant and often unpredictable effects on biological experiments, leading to issues with data variability and reproducibility. genscript.comnovoprolabs.com

Variability and Reproducibility in Cellular Experiments

The presence of residual TFA in peptide preparations can introduce significant variability in cellular assays. genscript.comgenscript.com This is because TFA itself can exert biological effects, which may be mistakenly attributed to the peptide being studied. genscript.comresearchgate.net For instance, studies have shown that the TFA salt of a peptide can lead to different cellular responses compared to its hydrochloride or acetate (B1210297) salt counterparts. mdpi.com The unrecognized bioactivity of TFA can confound experimental results, potentially leading to misinterpretation of the peptide's function. biorxiv.orgbiorxiv.org This underscores the importance of considering the potential impact of counterions when designing and interpreting cell-based experiments.

Inhibition or Promotion of Cell Growth by Residual TFA Concentrations

Residual TFA can directly impact cell viability, either by inhibiting or promoting cell growth, depending on its concentration and the cell type. genscript.comgenscript.comresearchgate.net Research has demonstrated that TFA can inhibit the proliferation of certain cells, such as fetal rat osteoblasts, at concentrations as low as 10 nM. genscript.com In contrast, at higher concentrations (0.5–7.0 mM), TFA has been observed to stimulate the growth of other cell lines, like murine glioma cells. genscript.comresearchgate.net This dual effect can lead to false-positive or false-negative results in proliferation assays. genscript.com For example, the use of TFA salts of peptides like amylin has been shown to result in lower cell proliferation in osteoblasts compared to their hydrochloride salts. mdpi.com

Table 1: Effects of Residual TFA on Cell Growth

| Cell Type | TFA Concentration | Observed Effect | Reference |

| Fetal Rat Osteoblasts | As low as 10 nM | Inhibition of cell growth | genscript.com |

| Murine Glioma Cells | 0.5–7.0 mM | Promotion of cell growth | genscript.comresearchgate.net |

| Osteoblasts (with amylin) | Not specified | Less cell proliferation compared to HCl salt | mdpi.com |

Research on Taste-Active Peptides and Molecular Mechanisms (Tyr-Pro related)

The dipeptide Tyr-Pro has also been a subject of interest in the field of taste research, particularly concerning its contribution to bitterness and its potential role in modulating other tastes.

Molecular Docking with Taste Receptors (e.g., T1R1/T1R3)

Molecular docking is a computational technique used to simulate the interaction between a small molecule (ligand), such as the Tyr-Pro dipeptide, and a macromolecule (receptor), typically a protein. researchgate.net This method is instrumental in taste research for predicting how flavor compounds bind to taste receptors. The primary receptor for umami (savory) taste is the T1R1/T1R3, a G protein-coupled receptor. mdpi.comsciopen.comresearchgate.net This receptor is a heterodimer, meaning it is composed of two different protein subunits, T1R1 and T1R3. mdpi.com The extracellular portion of this receptor, specifically the Venus flytrap domain (VFT), is recognized as the binding site for umami substances like amino acids and peptides. mdpi.comfrontiersin.org

Research involving the molecular docking of various peptides with the T1R1/T1R3 receptor aims to understand the structural basis for taste perception. nih.gov These simulations calculate the binding affinity, often expressed as binding energy (in kcal/mol), where a more negative value suggests a more stable and favorable interaction between the peptide and the receptor. researchgate.net While studies may not focus exclusively on Tyr-Pro, the principles and key binding sites identified for other dipeptides provide a framework for understanding its potential interactions. For instance, studies have successfully used molecular docking to screen for peptides with specific taste profiles, including umami and saltiness enhancement, by modeling their fit into the T1R1/T1R3 binding pocket. acs.org The process involves creating 3D models of the receptor and the peptide ligand, then using software to find the most stable binding conformation. nih.gov

While many peptides are studied for their umami taste, others containing tyrosine and proline have been associated with different taste sensations, such as bitterness or sourness. myfoodresearch.comtandfonline.comcore.ac.uk A larger peptide containing the Tyr-Pro sequence has been shown to activate bitter taste receptors TAS2R1 and TAS2R39. myfoodresearch.com This highlights that dipeptides can interact with multiple receptor types, and molecular docking is a key tool to explore these different potential binding events.

Table 1: Key Concepts in Molecular Docking of Taste Peptides

| Term | Description | Relevance to Tyr-Pro Research |

| Ligand | The small molecule being studied, in this case, the Tyr-Pro dipeptide. | The specific chemical entity whose binding characteristics are being investigated. |

| Receptor | The biological macromolecule the ligand binds to, e.g., the T1R1/T1R3 taste receptor. | The primary target for understanding how Tyr-Pro might elicit a taste response. |

| Binding Site | A specific region on the receptor, often a cavity or pocket, where the ligand binds. For T1R1/T1R3, this is the Venus Flytrap Domain (VFT). mdpi.com | The precise location on the taste receptor where Tyr-Pro is predicted to interact. |

| Binding Energy | A calculated value representing the strength of the interaction. More negative values indicate stronger, more stable binding. researchgate.net | Quantifies the predicted affinity of Tyr-Pro for the receptor's active site. |

| Conformation | The three-dimensional arrangement of the ligand and receptor upon binding. | Determines the quality and specificity of the molecular fit and subsequent interaction. |

Elucidation of Active Site Interactions

Molecular docking and subsequent molecular dynamics simulations provide detailed insights into the specific interactions that stabilize the binding of a peptide to a receptor's active site. These interactions are primarily non-covalent forces. Studies on various peptides binding to the T1R1/T1R3 receptor have identified several key types of interactions and critical amino acid residues within the receptor's binding pocket that are crucial for recognition and binding. researchgate.netmdpi.com

Hydrogen bonds are a predominant mode of interaction, forming between the peptide's backbone or side chains and specific amino acid residues in the receptor. frontiersin.orgnih.gov Hydrophobic interactions, where non-polar parts of the peptide and receptor associate to avoid water, also play a significant role in the stability of the complex. researchgate.net Additionally, electrostatic interactions or salt bridges can occur between charged groups on the peptide and the receptor. mdpi.com

Research has identified several key amino acid residues in the T1R1 subunit of the T1R1/T1R3 receptor that frequently participate in binding umami peptides. These residues create a binding environment that accommodates the ligand. While the specific interactions for Tyr-Pro would require a dedicated simulation, the key residues identified in multiple studies represent the probable contact points for small peptides within the T1R1 active site.

Table 2: Key Amino Acid Residues and Interactions in the T1R1 Active Site

| Interacting Residue in T1R1 | Interaction Type | Potential Role in Peptide Binding |

| Arginine (Arg151) | Hydrogen Bonding, Electrostatic | A key residue for recognizing and binding ligands. researchgate.netfrontiersin.org |

| Aspartic Acid (Asp108) | Hydrogen Bonding, Electrostatic | Crucial for forming hydrogen bonds with peptide ligands. frontiersin.orgnih.gov |

| Aspartic Acid (Asp147) | Hydrogen Bonding | Contributes to the network of hydrogen bonds that stabilize the ligand. nih.gov |

| Threonine (Thr149) | Hydrogen Bonding | Forms hydrogen bonds, often with the backbone of the peptide. frontiersin.org |

| Glutamic Acid (Glu301) | Hydrogen Bonding, Electrostatic | Acts as a key binding site for umami compounds. nih.gov |

The proline residue within the Tyr-Pro dipeptide is noteworthy. Due to its unique cyclic structure, proline introduces a rigid kink into a peptide's backbone, which can significantly influence how the peptide fits into a binding pocket. biorxiv.org This structural constraint can either facilitate a perfect fit or prevent effective binding, making the role of proline in active site interactions a critical factor in determining a peptide's biological activity. The hydroxyl group on the tyrosine residue can also act as a hydrogen bond donor or acceptor, further defining its interaction profile within the receptor's active site. core.ac.uk

Challenges and Future Directions in Tyr Pro Tfa Salt Research

Methodological Considerations for Accurate Biological Assessment

The biological evaluation of synthetic peptides is a cornerstone of their development for therapeutic or research applications. However, the presence of TFA counterions can introduce artifacts that confound experimental results.

Synthetic peptides are typically produced as TFA salts due to the use of trifluoroacetic acid for cleaving the peptide from the solid-phase resin and in purification via reversed-phase high-performance liquid chromatography (RP-HPLC). lifetein.comsb-peptide.com While effective for synthesis, residual TFA can significantly impact biological assays. The TFA counterion, ionically bound to positively charged groups on the peptide such as the N-terminus, can alter the peptide's conformation, solubility, and ultimately, its biological function. genscript.comlifetein.com

Research has shown that TFA itself can elicit biological effects, sometimes inhibiting cell proliferation at concentrations as low as 10 nM. genscript.comgenscript.com For instance, studies on other peptides have demonstrated that the TFA salt form can be more toxic or induce different cellular responses compared to its hydrochloride or acetate (B1210297) counterparts. mdpi.com This interference necessitates the exchange of the TFA counterion for a more biologically compatible one, such as chloride or acetate, before conducting in vitro studies. lifetein.commdpi.com This process, typically involving techniques like ion exchange chromatography or repeated lyophilization with an acid like hydrochloric acid (HCl), is critical for obtaining biologically relevant and reproducible data. lifetein.commdpi.com Failure to perform this exchange can lead to misinterpretation of the peptide's intrinsic activity, attributing effects to the peptide that are, in fact, caused or modulated by the TFA counterion. genscript.commdpi.com

Table 1: Comparison of Common Peptide Salt Forms for Biological Assays

| Salt Form | Common Source/Method | pKa | Advantages for Biological Assays | Disadvantages |

| Trifluoroacetate (B77799) (TFA) | Standard SPPS cleavage and RP-HPLC purification sb-peptide.com | ~0.23 lcms.cz | Excellent for purification | Can be cytotoxic, alter peptide structure, and interfere with assays genscript.comgenscript.commdpi.com |

| Acetate (OAc) | Counterion exchange via HPLC or lyophilization acs.orgnih.gov | ~4.76 | Biologically compatible, generally non-toxic | Exchange process can lead to peptide loss lifetein.com |

| Hydrochloride (HCl) | Counterion exchange via lyophilization from HCl solution lifetein.com | ~ -7 | Biologically compatible, widely used for APIs | Can be corrosive to equipment if not handled properly chromforum.org |

The accurate quantification of a peptide sample is fundamental to reliable research. For Tyr-Pro TFA salt, this goes beyond a simple purity assessment by HPLC. The gross weight of a lyophilized peptide powder is not equivalent to the net peptide content (NPC). biosynth.com The sample invariably contains non-peptidic components, primarily water and bound counterions (TFA). biosynth.comgenscript.com This means a peptide with 97% purity by HPLC might only contain 50-80% of the actual peptide by weight. genscript.combiosynth.com

Therefore, a comprehensive characterization requires a mass balance approach, where the amounts of peptide, counterions, and water are all quantified and should sum to approximately 100%. biosynth.com Standardization requires reporting not just the HPLC purity but also the net peptide content, often determined by amino acid analysis (AAA) or nitrogen analysis, and the counterion content, measured by methods like ion chromatography or HPLC. genscript.comusp.orgpolypeptide.com Establishing and adhering to such standards is crucial for ensuring lot-to-lot consistency and enabling researchers to compare results from different studies accurately. polypeptide.com

Table 2: Illustrative Mass Balance for a Hypothetical this compound Sample

| Component | Measurement Method | Percentage |

| Peptide Purity | RP-HPLC | 98.5% |

| Net Peptide Content (NPC) | Amino Acid Analysis (AAA) | 75.0% |

| TFA Counterion Content | Ion Chromatography | 15.0% |

| Water Content | Karl Fischer Titration | 9.5% |

| Total (Mass Balance) | Summation | 99.5% |

| Note: This table illustrates the concept that peptide purity and net peptide content are distinct and essential parameters for accurate quantification. The sum of NPC, counterion, and water should approach 100%. biosynth.com |

Advanced Spectroscopic and Computational Tools for Dynamic Interactions

Understanding the dynamic interplay between the Tyr-Pro peptide and its TFA counterion at a molecular level is key to predicting its behavior. Advanced analytical and computational methods are providing unprecedented insights into these interactions.

Techniques capable of monitoring molecular interactions in real-time are invaluable for studying the dynamic relationship between Tyr-Pro and TFA. Methods like Surface Plasmon Resonance (SPR) and fluorescence spectroscopy can track the binding and dissociation kinetics of molecules. nih.govnih.gov For instance, a label-free fluorescence-based method using a host-dye reporter pair has been developed to monitor the transport of unlabeled peptides across membranes in real-time. acs.org While often used for peptide-protein or peptide-membrane interactions, these approaches could be adapted to study the influence of TFA on the binding of Tyr-Pro to its biological targets. nih.gov By comparing the interaction profiles of the TFA-salt form with the acetate or hydrochloride form, researchers could directly quantify the impact of the counterion on binding kinetics.

The presence of TFA can induce or alter the secondary structure of peptides. genscript.com Techniques like Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for probing these structural changes. nih.govresearchgate.net TFA has a strong IR absorption band that can overlap with the peptide's amide I band, but advanced techniques like 2D IR correlation spectroscopy can deconvolve these signals and reveal the effect of TFA on peptide stability and aggregation. nih.govresearchgate.net

Development of TFA-Free Synthetic and Purification Approaches

Given the experimental and environmental drawbacks of TFA, a significant challenge is the development of effective TFA-free protocols. opnme.comopnme.com TFA is a per- and polyfluoroalkyl substance (PFAS), a class of persistent environmental pollutants, prompting a search for greener alternatives. opnme.com Research is now focused on alternative cleavage cocktails and purification methods that avoid TFA entirely.

Promising alternatives for the final cleavage step in solid-phase peptide synthesis (SPPS) include the use of milder acids like formic acid or different acid/Lewis acid combinations, such as HCl/Iron(III) chloride (FeCl3). acs.orgnih.gov These methods aim to achieve efficient peptide cleavage without introducing persistent fluorinated compounds. acs.org Similarly, for purification, formic acid is being explored as a substitute for TFA in RP-HPLC mobile phases. chromforum.orgnih.gov While it can lead to slightly broader peaks, it is volatile and less disruptive to subsequent analyses like mass spectrometry. lcms.cznih.gov The development and validation of these TFA-free pathways for the synthesis of peptides like Tyr-Pro represent a critical future direction, promising to yield cleaner products for biological testing and reduce the environmental footprint of peptide science. opnme.comrsc.org

Broader Implications for Peptide-Based Research and Innovations

The specific challenges and future directions associated with this compound are not isolated; they reflect a broader narrative within the rapidly expanding field of peptide science. The lessons learned from handling this dipeptide have far-reaching implications for the development of a new generation of therapeutics.

The global market for peptide therapeutics is growing, with more than 80 peptide drugs already approved and hundreds more in clinical and preclinical development. drugdiscoverytrends.comnews-medical.net These agents are used to treat a wide array of conditions, including cancer, metabolic disorders like diabetes, and cardiovascular disease. news-medical.net The push to overcome the hurdles presented by TFA salts directly fuels innovation across this entire pipeline. Developing more efficient, sustainable, and cost-effective manufacturing processes is critical for making these life-changing therapies more accessible. kbdna.com

Furthermore, research into the specific bioactivity of the TYR-PRO dipeptide itself contributes to a deeper understanding of how small peptides function in the body. TYR-PRO has been identified as a novel agonist for the adiponectin receptor 1 (AdipoR1) and has shown potential antidiabetic and antihypertensive effects. mdpi.comacs.org This places it within a growing class of bioactive di- and tripeptides that can exert significant physiological effects and are orally available, a major advantage over larger biologic drugs. nih.govtandfonline.com The study of such molecules expands the toolkit for medicinal chemists and may lead to new treatments for chronic diseases.

Q & A

Basic Questions

Q. What are the key considerations for synthesizing and purifying TYR-PRO TFA Salt in laboratory settings?

- Methodological Answer : The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), where trifluoroacetic acid (TFA) is used during cleavage from resin support and subsequent reverse-phase HPLC purification. Residual TFA binds to cationic peptide groups, forming the TFA salt. Researchers must optimize cleavage time and TFA concentration to minimize side reactions (e.g., aspartimide formation) . Post-synthesis, lyophilization is critical for stability, but residual TFA may require ion-exchange chromatography or dialysis for removal if assay interference is a concern .

Q. How should this compound be stored to ensure stability in long-term experiments?

- Methodological Answer : Store lyophilized this compound at -20°C in airtight, desiccated containers to prevent hydrolysis and oxidation. For solubilized peptides, use sterile buffers (e.g., PBS) at neutral pH, aliquot to avoid freeze-thaw cycles, and add cryoprotectants (e.g., 0.1% BSA) if needed. Stability should be validated via HPLC and mass spectrometry (MS) at regular intervals .

Advanced Research Questions

Q. How can researchers mitigate TFA interference in cell-based assays when using this compound?

- Methodological Answer : Residual TFA can alter cellular pH or inhibit enzymatic activity. To mitigate:

- Salt Conversion : Convert TFA to acetate or HCl salts via ion-exchange chromatography .

- Dialysis : Use 1 kDa MWCO dialysis membranes against ammonium bicarbonate (pH 7.4) for 24–48 hours .

- QC Validation : Quantify TFA content via NMR or ion chromatography (detection limit: <0.1% w/w) .

- Data Table :

| Method | TFA Removal Efficiency | Time Required |

|---|---|---|

| Ion Exchange | >95% | 6–8 hrs |

| Dialysis | 80–90% | 24–48 hrs |

Q. What experimental strategies ensure reproducibility when using this compound across multiple batches?

- Methodological Answer : Batch-to-batch variability in peptide content, TFA levels, and impurities is common in research-grade peptides. To standardize:

- QC Protocols : Request HPLC-MS analysis (≥95% purity) and peptide content quantification (e.g., amino acid analysis) from suppliers .

- Normalization : Adjust peptide concentrations using UV-Vis spectrophotometry (e.g., absorbance at 280 nm for Tyr residues) .

- Positive Controls : Include a reference batch in all experiments to calibrate biological activity .

Q. How should researchers address contradictory data in studies involving this compound?

- Methodological Answer : Contradictions may arise from variations in salt form, residual TFA, or assay conditions. Steps for resolution:

Meta-Analysis : Compare studies using systematic reviews to identify confounding variables (e.g., buffer composition, cell lines) .

Dose-Response Validation : Replicate experiments with controlled TFA levels (e.g., ≤0.01%) and standardized protocols .

Collaborative Reanalysis : Share raw data (HPLC traces, assay readouts) with independent labs to verify reproducibility .

Q. What are the critical factors in designing in vivo studies with this compound?

- Methodological Answer :

- Salt Form : Convert to biocompatible salts (e.g., acetate) to avoid TFA toxicity .

- Dosing : Calculate molar equivalence post-salt conversion; validate pharmacokinetics via LC-MS/MS .

- Controls : Include TFA-only vehicle controls to isolate peptide-specific effects .

Methodological Best Practices

Q. How to report this compound characterization in publications?

- Guidelines :

- Analytical Data : Include HPLC purity (%), MS molecular weight confirmation, and residual TFA quantification (e.g., ICP-MS) .

- Storage Conditions : Specify temperature, lyophilization protocol, and buffer composition .

- Ethical Compliance : Disclose animal or human subject approvals if applicable, per institutional guidelines .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .

- Outlier Detection : Apply Grubbs’ test to exclude anomalous replicates caused by TFA variability .

- Power Analysis : Predefine sample sizes (n ≥ 6) to ensure statistical significance (α = 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.